
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride is a synthetic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the azetidine ring and the introduction of the tert-butyl, aminomethyl, and propan-2-yloxy groups. Common reagents and conditions used in these reactions may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Various protecting groups and reagents such as tert-butyl chloroformate, formaldehyde, and isopropanol may be used.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving azetidine derivatives.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine rings but different functional groups.
Tert-butyl Esters: Compounds with tert-butyl ester groups but different core structures.
Aminomethyl Compounds: Compounds with aminomethyl groups but different ring systems.
Uniqueness
The uniqueness of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride lies in its specific combination of functional groups and the azetidine ring, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H25ClN2O3 |
|---|---|
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)-3-propan-2-yloxyazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-9(2)16-12(6-13)7-14(8-12)10(15)17-11(3,4)5;/h9H,6-8,13H2,1-5H3;1H |
Clave InChI |
TXMWWEZBGQCOFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)
![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
![3-(difluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B13471276.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
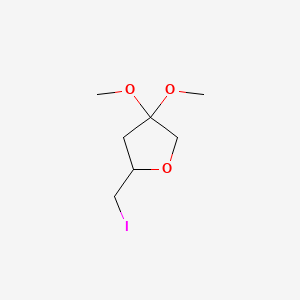

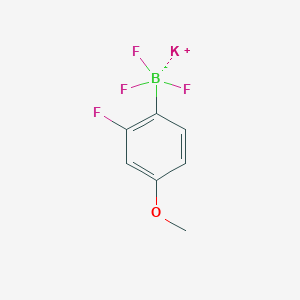
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
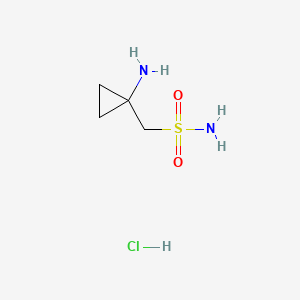
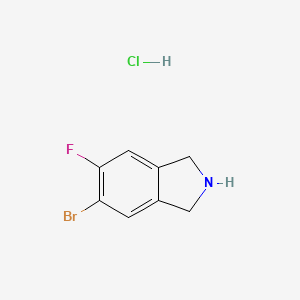
![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
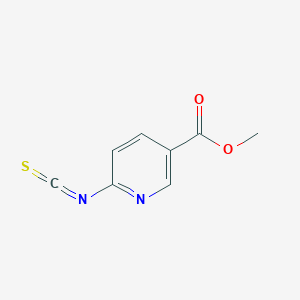
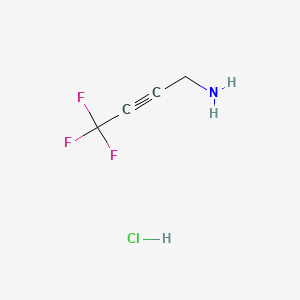
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)
